![molecular formula C16H11ClN2O2 B5847340 3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol](/img/structure/B5847340.png)
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol typically involves the diazotization of 4-chloroaniline followed by coupling with 5-phenylfuran-2-ol. The reaction conditions generally include:
Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 5-phenylfuran-2-ol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production methods for azo compounds like this compound often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The key steps include:
Large-scale Diazotization: Using industrial-grade reagents and maintaining strict temperature control.
Efficient Coupling: Ensuring complete reaction of the diazonium salt with the coupling component to maximize yield.
化学反应分析
Types of Reactions
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 4-chloroaniline and 5-phenylfuran-2-amine).
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol involves its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems to form amines, which can then interact with various molecular targets. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological activities.
相似化合物的比较
Similar Compounds
4-[(4-Chlorophenyl)diazenyl]phenol: Another azo compound with similar structural features.
5-[(4-Chlorophenyl)diazenyl]-2-hydroxybenzoic acid: A structurally related compound with a carboxylic acid group.
Uniqueness
3-[(4-Chlorophenyl)diazenyl]-5-phenylfuran-2-ol is unique due to the presence of both a furan ring and an azo group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
3-[(4-chlorophenyl)diazenyl]-5-phenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-19-14-10-15(21-16(14)20)11-4-2-1-3-5-11/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIOMQUBLKNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
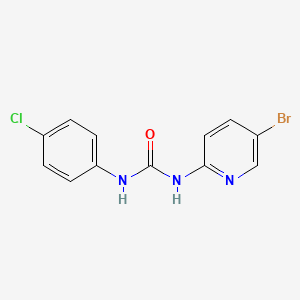
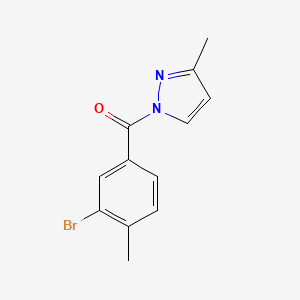
![2-[(2-methylphenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5847276.png)
![Methyl 4-[(4-phenylpiperazin-1-yl)methyl]benzoate](/img/structure/B5847291.png)
![2-METHYL-N-{4-[4-(2-METHYLPROPANAMIDO)PHENOXY]PHENYL}PROPANAMIDE](/img/structure/B5847298.png)
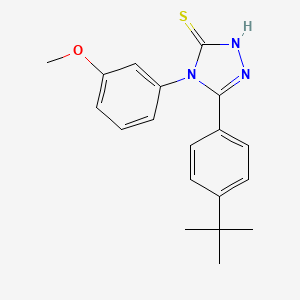
![4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B5847307.png)
![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5847309.png)
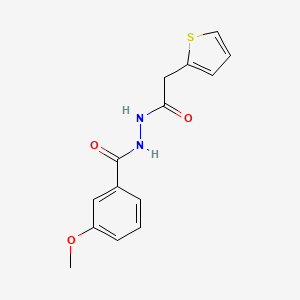
![4-[(benzylthio)methyl]-N-cyclopentylbenzamide](/img/structure/B5847326.png)
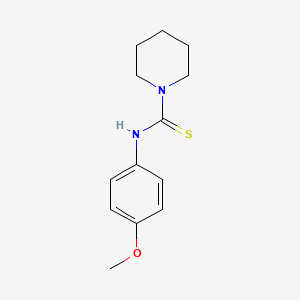
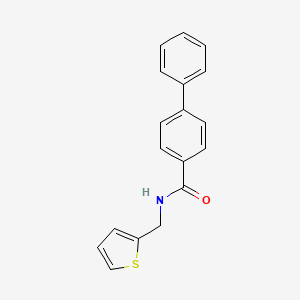
![{4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5847353.png)
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane](/img/structure/B5847363.png)
